
Eltrombopag-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eltrombopag-d9 is a deuterated form of eltrombopag, a thrombopoietin receptor agonist. Eltrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts in the blood. This compound is particularly significant in the treatment of chronic immune thrombocytopenia and thrombocytopenia associated with chronic hepatitis C . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of eltrombopag.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Eltrombopag-d9 involves the incorporation of deuterium atoms into the molecular structure of eltrombopag. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles as its non-deuterated counterpart, with additional steps to ensure the incorporation of deuterium. This typically involves the use of deuterated starting materials and reagents, as well as specialized equipment to handle deuterium gas. The process is carefully monitored to achieve high purity and yield of the deuterated compound .
Análisis De Reacciones Químicas
Types of Reactions: Eltrombopag-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability, reactivity, and potential interactions with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs .
Aplicaciones Científicas De Investigación
Eltrombopag-d9 has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and pharmacokinetics of eltrombopag, providing insights into its absorption, distribution, metabolism, and excretion . In biology and medicine, this compound is used in preclinical and clinical studies to evaluate its efficacy and safety in treating thrombocytopenia and other related conditions . Additionally, it is used in the development of new therapeutic agents and drug formulations .
Mecanismo De Acción
Eltrombopag-d9 exerts its effects by binding to the transmembrane domain of the thrombopoietin receptor (TPO-R) on the surface of hematopoietic stem cells and megakaryocytes . This binding stimulates the proliferation and differentiation of these cells, leading to increased platelet production. The activation of TPO-R triggers downstream signaling pathways, including the phosphorylation of STAT and JAK proteins, which play a crucial role in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Eltrombopag-d9 include other thrombopoietin receptor agonists such as romiplostim and hetrombopag . These compounds also stimulate platelet production but differ in their molecular structures and mechanisms of action.
Uniqueness: this compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and bioavailability compared to non-deuterated compounds . This makes this compound a valuable tool in drug development and research.
Propiedades
Fórmula molecular |
C25H22N4O4 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
3-[2-hydroxy-3-[[5-methyl-3-oxo-2-[2,3,6-trideuterio-4,5-bis(trideuteriomethyl)phenyl]-1H-pyrazol-4-yl]diazenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i1D3,2D3,10D,11D,12D |
Clave InChI |
SVOQIEJWJCQGDQ-BYCKXNDFSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)[2H] |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


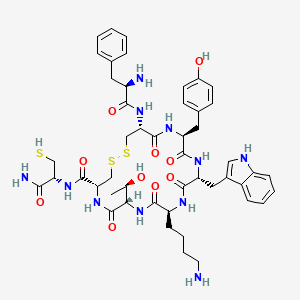
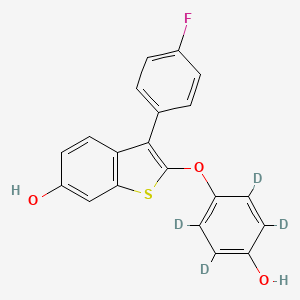
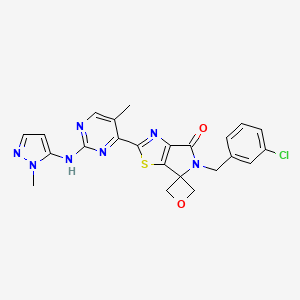
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
![3,3-dideuterio-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene](/img/structure/B12420966.png)
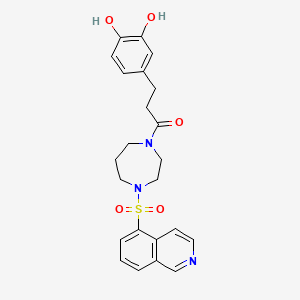

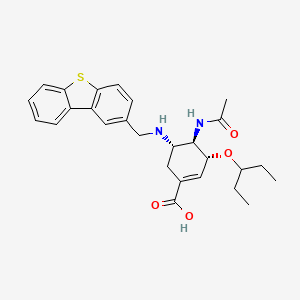
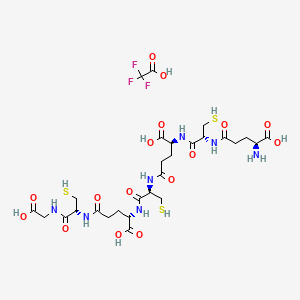
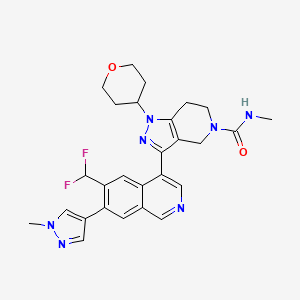
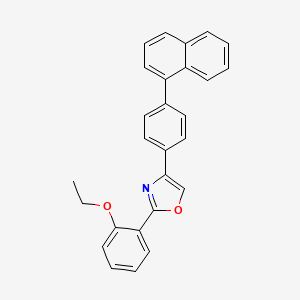
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)
![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)

